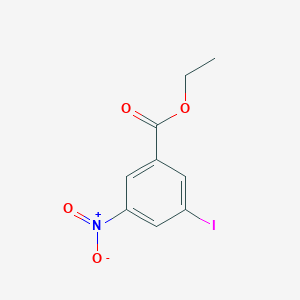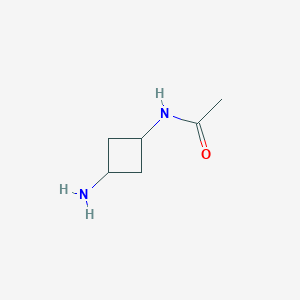
N-(3-(trifluoromethoxy)phenyl)acrylamide
Übersicht
Beschreibung
N-(3-(Trifluoromethoxy)phenyl)acrylamide (TFMPA) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a derivative of acrylamide, which is a monomer used in the synthesis of polymers. TFMPA is a colorless, crystalline solid that is soluble in water, alcohols, and many organic solvents. It is used as a cross-linking agent, a surfactant, and an intermediate in the production of other compounds. It is also used as a catalyst in the synthesis of polymers, as a reagent in organic synthesis, and as a stabilizer in the manufacture of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
N-(3-(trifluoromethoxy)phenyl)acrylamide is used in a variety of scientific research applications. It is used as a cross-linking agent in the production of polymers, as a surfactant in the production of emulsions, and as an intermediate in the synthesis of other compounds. It is also used as a catalyst in the synthesis of polymers, as a reagent in organic synthesis, and as a stabilizer in the manufacture of pharmaceuticals.
Wirkmechanismus
Target of Action
The compound belongs to a class of molecules that contain a trifluoromethoxy (cf3o) group, which has been found to have unique features and promising applications in various fields .
Mode of Action
The trifluoromethoxy group in the compound could potentially interact with its targets in a unique way due to its distinct properties .
Biochemical Pathways
Compounds containing the trifluoromethoxy group have been associated with various biochemical reactions .
Result of Action
The presence of the trifluoromethoxy group suggests that the compound could have unique effects due to this group’s distinct properties .
Action Environment
The trifluoromethoxy group in the compound could potentially interact with environmental factors in a unique way .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-(trifluoromethoxy)phenyl)acrylamide in lab experiments is that it is a relatively inexpensive compound. It is also easy to obtain and is readily available in many chemical supply stores. In addition, it is a relatively stable compound and has a long shelf life.
However, there are some limitations to using N-(3-(trifluoromethoxy)phenyl)acrylamide in lab experiments. First, it is a relatively toxic compound and can cause irritation to the eyes and skin. Second, it is a flammable compound and must be handled with care. Finally, it is a relatively reactive compound and must be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(3-(trifluoromethoxy)phenyl)acrylamide. It could be used in the production of biodegradable polymers for use in food packaging, as well as in the production of medical devices and pharmaceuticals. It could also be used in the production of nanomaterials for use in electronics, sensors, and other applications. In addition, it could be used as a catalyst in the synthesis of other compounds, such as pharmaceuticals and polymers. Finally, it could be used in the production of fuel additives and other industrial chemicals.
Eigenschaften
IUPAC Name |
N-[3-(trifluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-2-9(15)14-7-4-3-5-8(6-7)16-10(11,12)13/h2-6H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJMGVPELEGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1386321.png)







![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)


![N-[(tert-butylamino)carbonyl]-3-methylvaline](/img/structure/B1386341.png)

